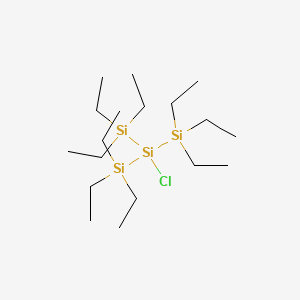
1,7-dibromo(1,2,6,7-13C4)heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dibromo(1,2,6,7-13C4)heptane is a compound with the molecular formula [13C]4C3H14Br2 and a molecular weight of 261.96 g/mol. It is a labeled version of 1,7-dibromoheptane, where the carbon atoms at positions 1, 2, 6, and 7 are replaced with the carbon-13 isotope. This compound is used in various scientific research applications due to its unique isotopic labeling.
Preparation Methods
1,7-Dibromo(1,2,6,7-13C4)heptane can be synthesized from 1,7-heptanediol through a bromination reaction . The reaction involves the use of brominating agents such as phosphorus tribromide or hydrogen bromide in the presence of a solvent like dichloromethane. The reaction conditions typically include room temperature and a reaction time of several hours to ensure complete bromination.
Chemical Reactions Analysis
1,7-Dibromo(1,2,6,7-13C4)heptane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Reduction Reactions: It can be reduced to form 1,7-dihydroxyheptane using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1,7-Dibromo(1,2,6,7-13C4)heptane is used in various scientific research applications, including:
Chemistry: It is used as a synthetic intermediate in the preparation of liquid crystalline copolyethers and dendrimers.
Biology: It is used in metabolic research to study metabolic pathways in vivo due to its stable isotope labeling.
Medicine: It is used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: It is used as a chemical reference for chemical identification, qualitative, and quantitative detection.
Mechanism of Action
The mechanism of action of 1,7-dibromo(1,2,6,7-13C4)heptane involves its ability to act as a synthetic intermediate in various chemical reactions. The bromine atoms at positions 1 and 7 are reactive sites that can undergo substitution or elimination reactions, leading to the formation of various products. The isotopic labeling with carbon-13 allows for the tracking of the compound in metabolic studies and other research applications.
Comparison with Similar Compounds
1,7-Dibromo(1,2,6,7-13C4)heptane can be compared with other similar compounds such as:
1,7-Dibromoheptane: The non-labeled version of the compound, which has similar chemical properties but lacks the isotopic labeling.
1,6-Dibromohexane: A shorter chain analog with similar reactivity but different physical properties.
1,8-Dibromooctane: A longer chain analog with similar reactivity but different physical properties.
The uniqueness of this compound lies in its isotopic labeling, which makes it valuable for research applications that require tracking and identification of the compound in complex biological and chemical systems.
Properties
CAS No. |
1173019-50-5 |
|---|---|
Molecular Formula |
C7H14Br2 |
Molecular Weight |
261.96 g/mol |
IUPAC Name |
1,7-dibromo(1,2,6,7-13C4)heptane |
InChI |
InChI=1S/C7H14Br2/c8-6-4-2-1-3-5-7-9/h1-7H2/i4+1,5+1,6+1,7+1 |
InChI Key |
LVWSZGCVEZRFBT-SQLBHGNYSA-N |
Isomeric SMILES |
C(C[13CH2][13CH2]Br)C[13CH2][13CH2]Br |
Canonical SMILES |
C(CCCBr)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B15088417.png)



![Hydroxy-[[4-(2-methoxycarbonylphenyl)sulfanylcarbonylphenyl]methoxy]-oxoazanium](/img/structure/B15088434.png)



![2-(2-chlorophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088463.png)





